molecular formula C10H14O2 B14643544 2H-Pyran-2-one, 6-butyl-4-methyl- CAS No. 55510-46-8

2H-Pyran-2-one, 6-butyl-4-methyl-

Cat. No.: B14643544
CAS No.: 55510-46-8
M. Wt: 166.22 g/mol
InChI Key: JRVRVGPJKXJKLR-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of 2H-pyran-2-ones, which are known for their diverse biological activities and roles in natural product biosynthesis . suggest that alkyl chain length and substitution patterns significantly influence reactivity and bioactivity .

Properties

CAS No.

55510-46-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

6-butyl-4-methylpyran-2-one

InChI

InChI=1S/C10H14O2/c1-3-4-5-9-6-8(2)7-10(11)12-9/h6-7H,3-5H2,1-2H3

InChI Key

JRVRVGPJKXJKLR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-4-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-6-butyl-2H-pyran-2-one with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or dichloromethane, often in the presence of a catalyst like hydrochloric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 6-butyl-4-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 6-butyl-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2H-Pyran-2-one, 6-butyl-4-methyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-butyl-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of 2H-pyran-2-ones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Substituents Source/Synthesis Key Properties
6-Butyl-4-methyl-2H-pyran-2-one 6-butyl, 4-methyl Synthetic/Not specified Limited data; inferred stability from methyl group and potential bioactivity
6-Pentyl-2H-pyran-2-one 6-pentyl Trichoderma spp. Antifungal; detoxified via hydroxylation/oxidation to 6-(4-hydroxypentyl) derivatives
6-Propyl-2H-pyran-2-one 6-propyl Trichoderma spp. Shorter alkyl chain; reduced antifungal potency compared to pentyl analogs
6-Heptyl-2H-pyran-2-one 6-heptyl Trichoderma spp. Longer alkyl chain; enhanced hydrophobicity and membrane interaction
4-Hydroxy-6-methyl-2H-pyran-2-one 4-hydroxy, 6-methyl Synthetic (e.g., via nucleophilic additions) Increased polarity due to hydroxyl group; used in pharmaceutical intermediates
6-Benzyl-4-hydroxy-2-pyrone 6-benzyl, 4-hydroxy Synthetic Aromatic substitution enhances UV stability; antimicrobial potential
Gibepyrone A 6-pentyl, 4-oxo Fusarium fujikuroi Mycotoxin; cytotoxic effects via oxidation of alkyl chain

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., heptyl) enhance lipophilicity, improving membrane penetration in antifungal applications .
  • Functional Groups : Hydroxyl or oxo groups (e.g., gibepyrones B–F) increase metabolic reactivity, enabling detoxification pathways in fungi .
  • Aromatic vs. Aliphatic Substituents : Benzyl groups (e.g., 6-benzyl-4-hydroxy-2-pyrone) introduce steric hindrance and UV stability, broadening industrial applications .

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